molecular formula C23H22O3S B420351 2,2,3-Tris(4-methoxyphenyl)thiirane

2,2,3-Tris(4-methoxyphenyl)thiirane

Cat. No.: B420351
M. Wt: 378.5g/mol
InChI Key: CHIZQMMDEYDLML-UHFFFAOYSA-N
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Description

2,2,3-Tris(4-methoxyphenyl)thiirane is a chemical compound offered for research and development purposes. Thiiranes, also known as episulfides, are three-membered ring structures containing sulfur, which make them valuable intermediates in organic synthesis. Researchers may explore this compound for its potential utility in polymer chemistry, as a building block for more complex molecules, or in materials science. The methoxyphenyl substituents may influence the compound's electronic properties and reactivity. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Please consult the safety data sheet prior to use. Specific details on its physical properties, mechanism of action, and research applications should be provided by the manufacturer upon compound specification.

Properties

Molecular Formula

C23H22O3S

Molecular Weight

378.5g/mol

IUPAC Name

2,2,3-tris(4-methoxyphenyl)thiirane

InChI

InChI=1S/C23H22O3S/c1-24-19-10-4-16(5-11-19)22-23(27-22,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,22H,1-3H3

InChI Key

CHIZQMMDEYDLML-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(S2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(S2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Synthesis of Complex Molecules : 2,2,3-Tris(4-methoxyphenyl)thiirane serves as an important intermediate in the synthesis of more complex organic molecules. Its thiirane ring structure enables it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a valuable building block for synthetic chemists.

Reactivity and Mechanisms

  • Diels-Alder Reactions : The compound can undergo Diels-Alder reactions due to its electron-rich aromatic rings. This property allows for the formation of new carbon-carbon bonds, facilitating the construction of complex molecular architectures.
  • Functionalization : The presence of methoxy groups enhances the electrophilicity of the thiirane ring, allowing for further functionalization that can lead to diverse derivatives with tailored properties.

Biological Applications

Anticancer Activity

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown that modifications to the thiirane structure can enhance its potency as an anticancer agent by improving its interaction with biological targets .

Antimicrobial Properties

  • Potential Therapeutics : The compound has been assessed for its antimicrobial activity. Initial findings suggest that it may inhibit the growth of certain bacterial strains, indicating its potential use in developing new antimicrobial agents .

Material Science

Polymer Chemistry

  • Thermosetting Resins : this compound can be utilized in the formulation of thermosetting resins. Its thiirane functionality contributes to cross-linking processes that enhance the mechanical properties and thermal stability of polymeric materials.
  • Nanocomposites : The compound's ability to interact with nanomaterials opens avenues for creating nanocomposites with improved electrical and thermal conductivity. This application is particularly relevant in the development of advanced electronic materials.

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values below 10 µM.
Study 2Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study 3Polymer DevelopmentFormulated a thermosetting resin that exhibited enhanced thermal stability compared to traditional formulations.

Comparison with Similar Compounds

2,2,3,3-Tetrakis(4-methoxyphenyl)thiirane

  • Molecular Weight : Estimated to be higher than the tris-substituted derivative due to the additional methoxyphenyl group.

(Methoxymethyl)thiirane

  • Formula : C₄H₈OS (Molecular Weight: 104.17 g/mol) .
  • Structural Simplicity : Lacks aromatic substituents, featuring a single methoxymethyl group attached to the thiirane ring.
  • Applications: Simpler thiiranes like this are often used as intermediates in organic synthesis or vulcanization agents. The absence of bulky aryl groups enhances solubility in non-polar solvents compared to the tris(aryl)-substituted derivative .

Other Thiirane Derivatives

Thiiranes with fluorinated or pyridinyl substituents (e.g., 2,3,5,6-tetrafluoro-4-pyridinyl derivatives) exhibit distinct electronic profiles due to electron-withdrawing groups. These contrasts highlight how the electron-donating methoxy groups in 2,2,3-tris(4-methoxyphenyl)thiirane influence its nucleophilicity and stability .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₂₃H₂₂O₃S ~378.5 (estimated) Three 4-methoxyphenyl High steric bulk, moderate reactivity
2,2,3,3-Tetrakis(4-methoxyphenyl)thiirane C₂₉H₂₈O₄S ~490.6 (estimated) Four 4-methoxyphenyl Reduced ring strain, lower solubility
(Methoxymethyl)thiirane C₄H₈OS 104.17 Methoxymethyl High solubility, simple reactivity

Preparation Methods

Steric and Electronic Effects

The electron-donating methoxy groups on the phenyl rings enhance the nucleophilicity of the sulfur atom, facilitating ring closure but increasing susceptibility to oxidation. Steric bulk necessitates longer reaction times but improves regioselectivity by hindering alternative pathways.

Solvent and Temperature Optimization

  • Polar Aprotic Solvents : DMF or DMSO accelerate base-mediated eliminations but risk sulfoxide formation.

  • HFIP : Unique solvation properties stabilize carbocationic intermediates in disproportionation reactions, improving yields by 15–20%.

Catalytic Innovations

Preliminary studies suggest that Brønsted acid ionic liquids (e.g., [BMIM][HSO₄]) could replace H₂SO₄, enabling recyclable catalysis and reducing waste .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,3-Tris(4-methoxyphenyl)thiirane, and how can reaction conditions be optimized?

  • Methodology : Thiiranes are typically synthesized via sulfur transfer reactions or epoxidation followed by thiolation. For this compound, a plausible route involves the reaction of tris(4-methoxyphenyl)ethylene with elemental sulfur or sulfur donors (e.g., thiourea derivatives) under controlled temperatures (80–120°C) in anhydrous solvents like toluene . Optimization requires monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry of sulfur donors, and ensuring inert atmospheres to prevent oxidation of intermediates .
Key Parameters for Synthesis Optimization
Temperature range: 80–120°C
Solvent: Toluene or DMF (anhydrous)
Catalysts: Lewis acids (e.g., BF₃·OEt₂)
Reaction time: 12–24 hours

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns of methoxyphenyl groups and thiirane ring integrity. The thiirane sulfur atom induces deshielding in adjacent protons (δ ~3.5–4.5 ppm) .
  • IR : Strong absorption bands at 690–720 cm⁻¹ (C-S stretching) and 1250 cm⁻¹ (C-O of methoxy groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 432.12 (calculated for C₂₇H₂₄O₃S) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the steric hindrance of 4-methoxyphenyl groups influence the stability of the thiirane ring?

  • Methodology : The bulky 4-methoxyphenyl groups impose steric constraints that stabilize the thiirane ring against ring-opening reactions. Accelerated stability studies (40–60°C, 75% humidity) combined with kinetic analysis (Arrhenius plots) can quantify degradation rates. NMR monitoring of stored samples under nitrogen vs. air reveals oxidative instability at sulfur centers .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in sulfur-transfer catalysis?

  • Methodology : Thiiranes act as sulfur donors in catalytic cycles. Computational studies (DFT) show that coordination of the thiirane sulfur to transition metals (e.g., Ru or Pd) lowers the activation energy for sulfur transfer. Experimental validation involves synthesizing metal-thiirane adducts and analyzing their reactivity in model reactions (e.g., sulfidation of alkenes) .
Proposed Catalytic Cycle
1. Thiirane coordination to metal center
2. Nucleophilic attack by substrate
3. Sulfur transfer and ring opening
4. Regeneration of catalyst

Q. How can computational modeling predict the electronic effects of substituents on thiirane reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For this compound, methoxy groups donate electron density, raising HOMO energy and increasing susceptibility to oxidation .

Q. What strategies resolve contradictions in reported reaction yields for thiirane derivatives?

  • Methodology : Discrepancies often arise from impurities in sulfur donors or solvent effects. Systematic replication studies with controlled variables (e.g., solvent polarity, catalyst loading) and advanced purification (e.g., preparative HPLC) are essential. Meta-analysis of literature data identifies outliers and establishes consensus protocols .

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